molecular formula C9H9NO4 B14855083 3-Hydroxy-2-(methylcarbamoyl)benzoic acid

3-Hydroxy-2-(methylcarbamoyl)benzoic acid

Cat. No.: B14855083
M. Wt: 195.17 g/mol
InChI Key: QCVQEMBVYUYENW-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methylcarbamoyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are characterized by the presence of a hydroxyl group attached to a benzene ring, along with a carboxyl group. The specific structure of this compound includes a methylcarbamoyl group, which adds unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(methylcarbamoyl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro, halo, and other substituted derivatives.

Scientific Research Applications

3-Hydroxy-2-(methylcarbamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbamoyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A well-known hydroxybenzoic acid with anti-inflammatory properties.

    p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.

    Protocatechuic Acid: Known for its antioxidant and antimicrobial activities.

Uniqueness

3-Hydroxy-2-(methylcarbamoyl)benzoic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-hydroxy-2-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H9NO4/c1-10-8(12)7-5(9(13)14)3-2-4-6(7)11/h2-4,11H,1H3,(H,10,12)(H,13,14)

InChI Key

QCVQEMBVYUYENW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1O)C(=O)O

Origin of Product

United States

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